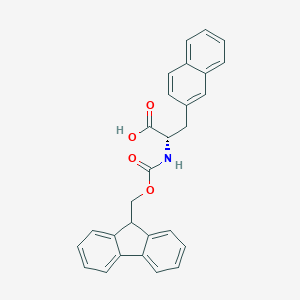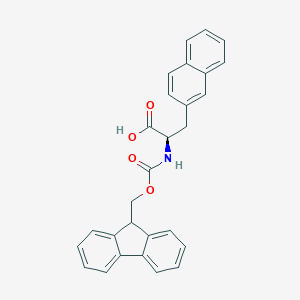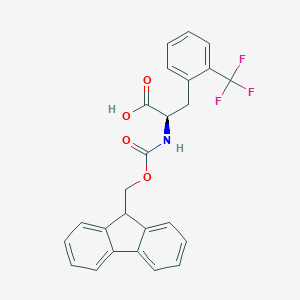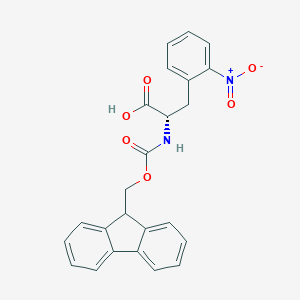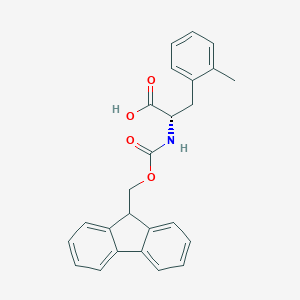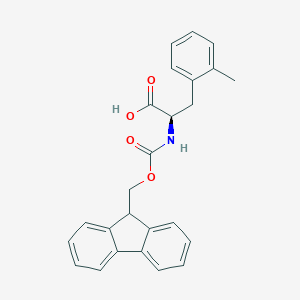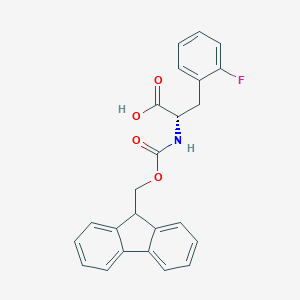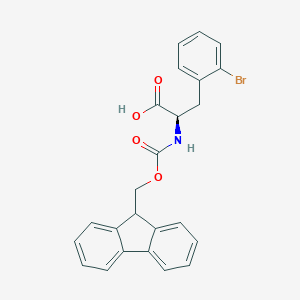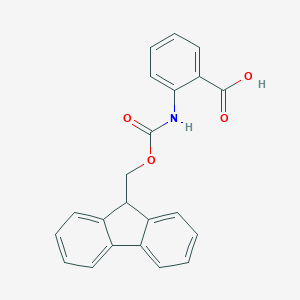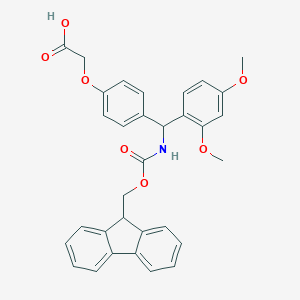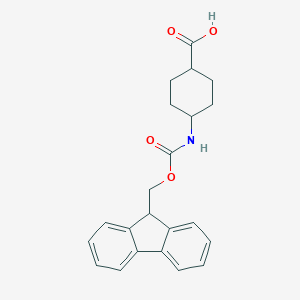
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate is a chemical compound with the molecular formula C17H26NO6P . It contains a total of 49 bonds, including 21 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 phosphonate(s) (thio-) .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphonate group, a Boc-amino group, and a phenyl group . The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 371.37 . The storage temperature is 0-8°C .Wissenschaftliche Forschungsanwendungen
Overview of Phosphonic Acids in Research
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have found broad applications across various research fields due to their structural analogy with the phosphate moiety. These applications extend from bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, to serving as phosphoantigens. The synthesis methods for phosphonic acids, including the dealkylation of dialkyl phosphonates, are crucial for numerous research projects, highlighting the importance of phosphonic acid derivatives in chemistry, biology, and physics (Sevrain et al., 2017).
Pharmacological and Neuroprotective Applications
Dimethyloxobutylphosphonyl dimethylate, developed in Russia, demonstrates the metabolic action of similar compounds, showing capabilities to restore damaged brain structures, improve cerebral circulation, and exhibit neurotropic and cerebroprotective properties. This underlines the potential of phosphonate derivatives in developing treatments for neurological conditions (Tsishba & Maksimov, 2022).
Environmental and Wastewater Treatment
Phosphonates, due to their resistance to biological degradation, pose significant challenges and interests in environmental science. They are discussed in the context of eutrophication, with research indicating their removal in wastewater treatment plants (WWTPs) through chemical precipitation. This highlights the environmental relevance of phosphonates and the necessity for effective removal techniques to prevent ecological impacts (Rott et al., 2018).
Phosphonopeptides and Agricultural Impacts
Research into phosphonopeptides, which act as mimetics of peptides with phosphonic acid groups replacing the carboxylic acid group, reveals their potential in medicine and agriculture. These compounds exhibit a range of biological activities, including antimicrobial properties, making them significant for both therapeutic applications and agricultural practices (Kafarski, 2020).
Safety And Hazards
The safety data sheet for this compound suggests that it should be stored at 0-8°C . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-4-dimethoxyphosphoryl-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO6P/c1-17(2,3)24-16(20)18-14(11-13-9-7-6-8-10-13)15(19)12-25(21,22-4)23-5/h6-10,14H,11-12H2,1-5H3,(H,18,20)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHUSWVPKPKDHE-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427339 |
Source


|
| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate | |
CAS RN |
176504-90-8 |
Source


|
| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

